
(1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide
Descripción general
Descripción
(1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide is a useful research compound. Its molecular formula is C9H14N2O3S and its molecular weight is 230.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide is a compound that has garnered attention for its potential therapeutic applications, particularly as an inhibitor of the hepatitis C virus (HCV) NS3 protease. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C9H14N2O3S |
Molecular Weight | 230.28 g/mol |
CAS Number | 1028252-16-5 |
Structure | Chemical Structure |
This compound acts primarily as an inhibitor of the HCV NS3 protease. This enzyme is crucial for the replication of the hepatitis C virus, making it a significant target for antiviral therapy. The compound disrupts the activity of NS3 protease, thereby inhibiting viral replication and contributing to the overall management of HCV infections .
In Vitro Studies
Preclinical studies have demonstrated that this compound exhibits potent inhibitory effects against HCV NS3 protease. In assays measuring viral replication in cell cultures, the compound showed significant reductions in viral load at low micromolar concentrations .
Case Studies
One notable case study involved patients with chronic hepatitis C who were treated with asunaprevir (BMS-650032), a derivative of this compound. The study reported that patients experienced a sustained virologic response (SVR) after treatment, indicating effective viral suppression .
Comparative Analysis with Other HCV Inhibitors
To contextualize the efficacy of this compound, a comparison with other known HCV inhibitors is presented below:
Compound | Mechanism of Action | Efficacy (IC50) |
---|---|---|
This compound | NS3 Protease Inhibitor | Low µM range |
Asunaprevir | NS3 Protease Inhibitor | 0.5 µM |
Sofosbuvir | NS5B Polymerase Inhibitor | 0.15 µM |
Safety and Toxicology
While specific toxicological data for this compound is limited, related compounds have shown manageable side effects in clinical settings. Common adverse effects include fatigue and gastrointestinal disturbances. Ongoing studies aim to establish a comprehensive safety profile for this compound .
Aplicaciones Científicas De Investigación
Antiviral Activity
One of the most significant applications of (1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide is its role as an antiviral agent, particularly against Hepatitis C virus (HCV). Research indicates that compounds with similar structures have shown efficacy in inhibiting HCV replication.
- Mechanism of Action : The compound is believed to inhibit key viral proteins such as NS3 and NS5B, which are essential for viral replication and assembly. This inhibition leads to a reduction in viral load and may improve patient outcomes in HCV infections .
Case Studies
- HCV Inhibition Studies : A study published in a patent document outlines the synthesis and testing of various derivatives of cyclopropylsulfonyl compounds, including this compound. The results demonstrated IC50 values ranging from 0.5 to 30 nM for HCV inhibition, indicating potent antiviral activity .
- Pharmaceutical Formulation : The compound has been incorporated into pharmaceutical formulations aimed at treating chronic liver diseases associated with HCV. These formulations often include excipients that enhance bioavailability and stability .
Other Potential Applications
Beyond its antiviral properties, this compound may have applications in other therapeutic areas:
- Cancer Treatment : Preliminary studies suggest that compounds with similar structural motifs may exhibit anti-cancer properties by inducing apoptosis in cancer cells.
- Inflammation Modulation : There is potential for this compound to be explored as an anti-inflammatory agent due to its ability to modulate immune responses.
Data Table: Summary of Research Findings
Propiedades
IUPAC Name |
(1R,2S)-1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-2-6-5-9(6,10)8(12)11-15(13,14)7-3-4-7/h2,6-7H,1,3-5,10H2,(H,11,12)/t6-,9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHBWKACJXNKAF-HZGVNTEJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1(C(=O)NS(=O)(=O)C2CC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1C[C@@]1(C(=O)NS(=O)(=O)C2CC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.